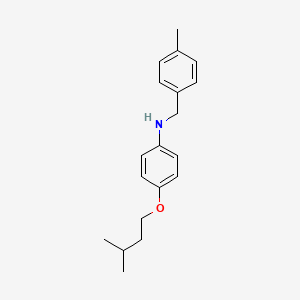![molecular formula C18H22ClNO2 B1385501 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline CAS No. 1040683-14-4](/img/structure/B1385501.png)
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline
Vue d'ensemble
Description
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline is a useful research compound. Its molecular formula is C18H22ClNO2 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Investigation and Theoretical Studies : Studies like those conducted by Ceylan et al. (2016) on compounds such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provide insights into the molecular structure and characteristics through spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigations (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).
Synthesis Processes : Research on the synthesis of similar aniline derivatives, such as the work by Xie Congxia (2004) on 2-methyl-6-ethyl-N-(butoxymethyl)-N-(chloroacetyl)aniline, reveals important methodologies and reaction conditions that could be relevant to the synthesis of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline (Xie Congxia, 2004).
Functionalized Unit Preparation : Studies like those by Uneyama et al. (1983) on the electrochemical preparation of compounds such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene provide a basis for understanding the electrochemical aspects that could be involved in the synthesis or modification of this compound (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Water-Soluble Hydrogen Donors : The development of water-soluble hydrogen donors for enzymatic photometric determination, as studied by Tamaoku et al. (1982), including compounds like N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives, could be relevant for understanding the potential applications of this compound in similar contexts (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
Spectroscopic and Theoretical Study in Substituted N-phenoxyethylanilines : The research conducted by Finazzi et al. (2003) on the vibrational, geometrical, and electronic properties of substituted N-phenoxyethylanilines offers insights into the behavior of similar compounds, which could be extrapolated to understand the properties of this compound (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Propriétés
IUPAC Name |
3-butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-2-3-12-21-16-8-6-7-15(14-16)20-11-13-22-18-10-5-4-9-17(18)19/h4-10,14,20H,2-3,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZETRNPRSWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)

![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)

